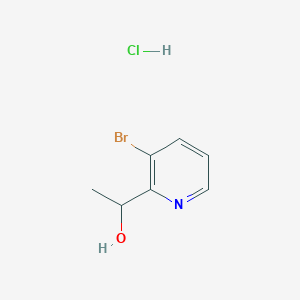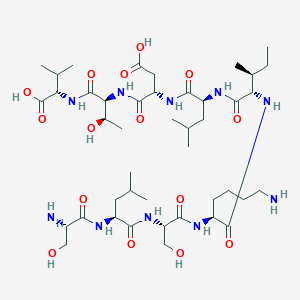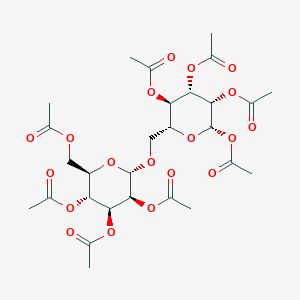
(E/Z)-Trelnarizine-d8 (dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E/Z)-Trelnarizine-d8 (dihydrochloride) is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a stereoisomer, existing in both E (entgegen) and Z (zusammen) configurations, which refer to the spatial arrangement of the substituents around the double bond. The dihydrochloride form indicates that it is a salt formed with two hydrochloride molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-Trelnarizine-d8 (dihydrochloride) typically involves the introduction of deuterium into the molecular structure. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of (E/Z)-Trelnarizine-d8 (dihydrochloride) may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through crystallization or chromatography techniques to obtain the dihydrochloride salt.
化学反应分析
Types of Reactions
(E/Z)-Trelnarizine-d8 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.
科学研究应用
(E/Z)-Trelnarizine-d8 (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of hydrogen atoms.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Industry: Utilized in the development of new materials and as a standard in analytical chemistry.
作用机制
The mechanism of action of (E/Z)-Trelnarizine-d8 (dihydrochloride) involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions due to the kinetic isotope effect, where the presence of deuterium slows down the reaction compared to hydrogen. This property is exploited in various research applications to study reaction pathways and mechanisms.
相似化合物的比较
Similar Compounds
(E/Z)-Flupentixol-d4 Dihydrochloride: Another deuterated compound used in similar research applications.
Deuterated Benzene (C₆D₆): Commonly used as a solvent in NMR spectroscopy.
Deuterated Chloroform (CDCl₃): Another solvent used in NMR studies.
Uniqueness
(E/Z)-Trelnarizine-d8 (dihydrochloride) is unique due to its specific stereochemistry and the presence of deuterium, which provides distinct advantages in research applications. Its ability to exist in both E and Z configurations allows for the study of stereoisomerism and its effects on chemical and biological processes.
属性
分子式 |
C28H32Cl2F2N2O2 |
|---|---|
分子量 |
545.5 g/mol |
IUPAC 名称 |
1-[bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C28H30F2N2O2.2ClH/c1-33-26-14-5-21(20-27(26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-6-10-24(29)11-7-22)23-8-12-25(30)13-9-23;;/h3-14,20,28H,15-19H2,1-2H3;2*1H/b4-3+;;/i16D2,17D2,18D2,19D2;; |
InChI 键 |
YPOIDTKMDSQEIR-JYUVEHRDSA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1C/C=C/C2=CC(=C(C=C2)OC)OC)([2H])[2H])([2H])[2H])C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)([2H])[2H])[2H].Cl.Cl |
规范 SMILES |
COC1=C(C=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12431697.png)


![2-(hydroxymethyl)-6-[[(1S,9R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12431714.png)

![{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid](/img/structure/B12431728.png)


![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B12431754.png)


![2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12431761.png)


